molecular formula C13H8ClN3OS B5555038 N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide

Cat. No.: B5555038
M. Wt: 289.74 g/mol
InChI Key: XPADTKRFGVAFCO-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-4-chlorobenzamide is a benzamide derivative featuring a 2,1,3-benzothiadiazole (btd) heterocycle attached to the 4-chlorobenzamide group. This compound is characterized by an electron-deficient benzothiadiazole core due to the presence of two nitrogen atoms in the fused aromatic ring system, which distinguishes it from benzothiazole or benzimidazole analogs. The benzothiadiazole moiety is known to enhance photophysical properties and modulate biological activity, making this compound of interest in medicinal and materials chemistry.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS/c14-9-6-4-8(5-7-9)13(18)15-10-2-1-3-11-12(10)17-19-16-11/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPADTKRFGVAFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide typically involves the reaction of 4-amino-2,1,3-benzothiadiazole with 4-chlorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known to act as an electron acceptor, which can participate in charge transfer processes. This property is particularly useful in optoelectronic applications, where the compound can facilitate the movement of electrons within a device. Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its photophysical properties .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The structural uniqueness of N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide lies in its benzothiadiazole core. Comparisons with related compounds include:

Compound Name Heterocycle Key Structural Features Molecular Formula Molecular Weight (g/mol) References
N-(1,3-Benzothiazol-2-yl)-4-chlorobenzamide Benzothiazole Single N atom in heterocycle, less electron-deficient C₁₄H₉ClN₂OS 288.75
N-(1H-Benzimidazol-2-yl)-4-chlorobenzamide Benzimidazole Two N atoms in non-fused positions, basic NH groups C₁₄H₁₀ClN₃O 271.70
N-(4-Phenylthiazol-2-yl)-4-chlorobenzamide Thiazole Smaller heterocycle, sulfur and one N atom C₁₆H₁₁ClN₂OS 314.79
N-(Benzothiadiazol-4-yl)phosphazane (H2L) Bis-benzothiadiazole Phosphorus-bridged benzothiadiazole units C₂₄H₁₄N₆P₂S₂ 520.36

Key Observations :

  • Benzimidazole derivatives (e.g., ) exhibit basic NH groups, enabling stronger hydrogen bonding compared to benzothiadiazole or thiazole derivatives .

Key Observations :

  • Thiazole-linked 4-chlorobenzamides (e.g., compound 5c in ) show potent anti-inflammatory activity due to their ability to inhibit COX-2 enzymes .
  • Benzimidazole analogs () exhibit superior antimicrobial activity, likely due to hydrogen bonding with microbial targets .
  • The target benzothiadiazole derivative’s electron-deficient core may favor interactions with redox-active biological targets, though specific data are unavailable in the evidence.
Physicochemical and Crystallographic Comparisons

Physical Properties :

  • Melting Points :
    • N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide: 191.6–192.8°C
    • N-(Pyrrolopyrimidinyl)-4-chlorobenzamide: 258.6°C
    • Benzothiadiazole derivatives (e.g., H2L): Typically higher melting points due to rigid aromatic systems .
  • Solubility: Benzothiadiazole-phosphazane (H2L) is poorly soluble in diethyl ether but soluble in polar aprotic solvents (e.g., DMF) . Thiazole derivatives () exhibit moderate solubility in ethanol and DMSO .

Crystallographic Trends :

  • N-(Arylsulfonyl)-4-chlorobenzamides () form 1D chains via N–H⋯O hydrogen bonds, while fluoro/methoxy analogs exhibit varied packing modes .
  • Benzimidazole derivatives () adopt planar conformations, facilitating π-π interactions in crystal lattices .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiadiazole moiety linked to a chlorobenzamide structure. This configuration is believed to contribute to its biological properties.

The compound's mechanism of action appears to involve multiple pathways:

  • Inhibition of Kinases : Similar compounds have shown activity against various kinases involved in cancer progression, suggesting that this compound may also inhibit specific kinases related to tumor growth and angiogenesis .
  • Induction of Apoptosis : Studies indicate that benzothiadiazole derivatives can activate procaspase-3 to caspase-3, leading to apoptosis in cancer cells. This mechanism is crucial for the anticancer activity observed in related compounds .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in U937 cells (a leukemia cell line) by activating caspase pathways .
Cell Line IC50 (µM) Mechanism
U9375.2Caspase activation
MCF-76.6Caspase activation

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest that this compound exhibits antibacterial activity against several strains of bacteria. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Anticancer Efficacy

A recent study focused on the efficacy of this compound in inducing apoptosis in cancer cells. The research utilized both U937 and MCF-7 cell lines to evaluate the compound's potency. Results indicated significant apoptosis induction via caspase activation pathways.

Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial properties of this compound against common pathogenic bacteria. The findings revealed that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics.

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